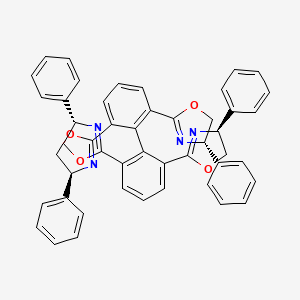
2,2',6,6'-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with four oxazoline rings, each substituted with a phenyl group. The stereochemistry of the oxazoline rings is denoted by the (S) configuration, indicating their specific spatial arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Biphenyl Core Construction: The biphenyl core is constructed via Suzuki coupling or other cross-coupling reactions involving aryl halides and boronic acids.
Final Assembly: The oxazoline rings are then attached to the biphenyl core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound’s stereochemistry also contributes to its specificity and efficacy in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,6,6’-Tetrakis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: The enantiomer of the compound with ® configuration.
2,2’,6,6’-Tetrakis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: A similar compound with methyl groups instead of phenyl groups on the oxazoline rings.
Uniqueness
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to its specific stereochemistry and the presence of phenyl-substituted oxazoline rings
Propiedades
Fórmula molecular |
C48H38N4O4 |
|---|---|
Peso molecular |
734.8 g/mol |
Nombre IUPAC |
(4S)-2-[2-[2,6-bis[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C48H38N4O4/c1-5-15-31(16-6-1)39-27-53-45(49-39)35-23-13-24-36(46-50-40(28-54-46)32-17-7-2-8-18-32)43(35)44-37(47-51-41(29-55-47)33-19-9-3-10-20-33)25-14-26-38(44)48-52-42(30-56-48)34-21-11-4-12-22-34/h1-26,39-42H,27-30H2/t39-,40-,41-,42-/m1/s1 |
Clave InChI |
DLEXDNFHACBVJU-BMGLKWEPSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=C(C(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=C(C=CC=C5C6=N[C@H](CO6)C7=CC=CC=C7)C8=N[C@H](CO8)C9=CC=CC=C9)C1=CC=CC=C1 |
SMILES canónico |
C1C(N=C(O1)C2=C(C(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=C(C=CC=C5C6=NC(CO6)C7=CC=CC=C7)C8=NC(CO8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















